2-Hydroxy-4,6-dimethoxybenzene-1-sulfonic acid
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Overview
Description
2-Hydroxy-4,6-dimethoxybenzene-1-sulfonic acid is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of hydroxyl, methoxy, and sulfonic acid functional groups attached to a benzene ring. The combination of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4,6-dimethoxybenzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 2-Hydroxy-4,6-dimethoxybenzene using sulfuric acid or oleum as the sulfonating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4,6-dimethoxybenzene-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid group can be reduced to sulfonates under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Sulfonates and their derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
2-Hydroxy-4,6-dimethoxybenzene-1-sulfonic acid finds applications in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,6-dimethoxybenzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid
- 1,4-Dihydroxy-2,6-dimethoxybenzene
- 4-Acetamido-5-hydroxy-2,7-naphthalene-disulfonic acid
Comparison: 2-Hydroxy-4,6-dimethoxybenzene-1-sulfonic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced solubility, stability, and specific interactions with biological targets .
Properties
CAS No. |
128612-65-7 |
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Molecular Formula |
C8H10O6S |
Molecular Weight |
234.23 g/mol |
IUPAC Name |
2-hydroxy-4,6-dimethoxybenzenesulfonic acid |
InChI |
InChI=1S/C8H10O6S/c1-13-5-3-6(9)8(15(10,11)12)7(4-5)14-2/h3-4,9H,1-2H3,(H,10,11,12) |
InChI Key |
USDXBBBTXARJMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)S(=O)(=O)O)O |
Origin of Product |
United States |
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